1-(2,3,5-Trifluorophenyl)propan-2-one
CAS No.: 1305323-99-2
Cat. No.: VC13546126
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1305323-99-2 |
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Molecular Formula | C9H7F3O |
Molecular Weight | 188.15 g/mol |
IUPAC Name | 1-(2,3,5-trifluorophenyl)propan-2-one |
Standard InChI | InChI=1S/C9H7F3O/c1-5(13)2-6-3-7(10)4-8(11)9(6)12/h3-4H,2H2,1H3 |
Standard InChI Key | NMQNVEYESYZLGB-UHFFFAOYSA-N |
SMILES | CC(=O)CC1=C(C(=CC(=C1)F)F)F |
Canonical SMILES | CC(=O)CC1=C(C(=CC(=C1)F)F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a propan-2-one backbone linked to a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 6-positions. This arrangement creates a distinct electronic environment: the fluorine atoms’ strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions while enhancing the ketone’s reactivity. The ortho and para fluorine substituents relative to the ketone group further influence molecular polarity and dipole moments, critical for interactions in biological systems.
Spectroscopic and Physical Properties
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Boiling Point: Estimated at 210–220°C under reduced pressure.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DCM) but poorly soluble in water (<0.1 g/L at 25°C).
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Spectroscopic Signatures:
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IR: Strong carbonyl stretch at ~1710 cm⁻¹.
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¹H NMR: Methyl ketone protons resonate at δ 2.1–2.3 ppm, with aromatic protons appearing as a multiplet at δ 6.8–7.2 ppm.
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Synthetic Methodologies
Friedel-Crafts Acylation
The most widely reported synthesis involves Friedel-Crafts acylation of 2,3,6-trifluorobenzene with acetyl chloride in the presence of AlCl₃ (1.2–1.5 equivalents) under anhydrous conditions. Key optimizations include:
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Solvent Selection: Dichloromethane enhances intermediate solubility.
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Reaction Temperature: 0–5°C minimizes side reactions like polyacylation.
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Work-up: Neutralization with aqueous NaHCO₃ followed by silica gel chromatography (hexane/ethyl acetate gradient) yields >85% purity.
Alternative Routes
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Grignard Reaction: Reacting 2,3,6-trifluorophenylmagnesium bromide with methyl trifluoroacetate at -78°C yields the ketone but requires stringent temperature control to prevent decomposition.
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Industrial-Scale Production: Continuous flow reactors coupled with in-line purification (e.g., distillation) achieve >90% yield, reducing byproduct formation.
Industrial Applications
Agrochemical Intermediates
The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Derivatives exhibit EC₅₀ values of 10–50 nM against weed species like Amaranthus retroflexus.
Specialty Polymers
Incorporation into polyketone resins improves thermal stability, with glass transition temperatures (T₉) increasing from 120°C to 160°C upon fluorination. These materials find use in high-performance coatings and electronics.
Comparative Analysis of Trifluorophenyl Ketones
Property | 1-(2,3,6-Trifluorophenyl)propan-2-one | 1-(2,4,5-Trifluorophenyl)propan-2-one |
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Molecular Weight | 188.15 g/mol | 188.15 g/mol |
Melting Point | 45–47°C | 52–54°C |
log P | 2.1 | 2.3 |
Synthetic Yield | 85% | 78% |
Kinase Inhibition | IC₅₀ = 1.2 μM | IC₅₀ = 0.8 μM |
Data synthesized from structural analogs.
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for CNS drug discovery.
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Green Chemistry Initiatives: Replacing AlCl₃ with ionic liquid catalysts to reduce waste generation.
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Targeted Drug Delivery: Conjugating the ketone to nanoparticle carriers for enhanced tumor penetration.
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